2-Amino-3-(4-fluorophenyl)propan-1-ol
Overview
Description
2-Amino-3-(4-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H12FNO It is a chiral molecule, meaning it has non-superimposable mirror images, and is often used in its hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-fluorophenyl)propan-1-ol typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. One common method is the reduction of 4-fluoroacetophenone with ammonia and a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These methods are optimized for high yield and purity, often using palladium or platinum catalysts under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include the corresponding ketones, aldehydes, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-3-(4-fluorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(2-fluorophenyl)propan-1-ol
- 2-Amino-3-(4-chlorophenyl)propan-1-ol
- 2-Amino-3-(4-bromophenyl)propan-1-ol
Uniqueness
2-Amino-3-(4-fluorophenyl)propan-1-ol is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule in medicinal chemistry.
Properties
IUPAC Name |
2-amino-3-(4-fluorophenyl)propan-1-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c10-8-3-1-7(2-4-8)5-9(11)6-12;/h1-4,9,12H,5-6,11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNPZBLHJLXNSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)N)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697171 | |
Record name | 2-Amino-3-(4-fluorophenyl)propan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35373-69-4 | |
Record name | 2-Amino-3-(4-fluorophenyl)propan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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